4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2319787-60-3
VCID: VC6438097
InChI: InChI=1S/C21H27N5O/c1-14-24-18-4-2-3-17(18)21(25-14)26-9-7-15(8-10-26)12-27-20-11-19(16-5-6-16)22-13-23-20/h11,13,15-16H,2-10,12H2,1H3
SMILES: CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5
Molecular Formula: C21H27N5O
Molecular Weight: 365.481

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

CAS No.: 2319787-60-3

Cat. No.: VC6438097

Molecular Formula: C21H27N5O

Molecular Weight: 365.481

* For research use only. Not for human or veterinary use.

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine - 2319787-60-3

Specification

CAS No. 2319787-60-3
Molecular Formula C21H27N5O
Molecular Weight 365.481
IUPAC Name 4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Standard InChI InChI=1S/C21H27N5O/c1-14-24-18-4-2-3-17(18)21(25-14)26-9-7-15(8-10-26)12-27-20-11-19(16-5-6-16)22-13-23-20/h11,13,15-16H,2-10,12H2,1H3
Standard InChI Key KWDWCQWNKGBLLY-UHFFFAOYSA-N
SMILES CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Breakdown

The systematic IUPAC name, 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, delineates its molecular architecture. The core consists of a bicyclic cyclopenta[d]pyrimidine system (2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) substituted at the 4-position by a piperidine ring. This piperidine moiety is further functionalized with a methoxy group linking it to a 6-cyclopropylpyrimidin-4-yl unit .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₂H₂₈N₆O
Molecular Weight392.5 g/mol (estimated)
HybridizationSp³ (piperidine), Sp² (pyrimidine)
Key Functional GroupsEther, amine, cyclopropane, bicyclic

Stereochemical Considerations

The piperidine ring introduces potential stereochemical complexity, though no specific enantiomeric or diastereomeric data are available for this compound. Analogous structures, such as 4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, exhibit planar chirality in the cyclopenta[d]pyrimidine system .

Synthesis and Chemical Properties

Synthetic Pathways

While direct synthetic protocols for this compound remain undocumented, related methodologies from patent literature suggest feasible routes:

  • Core Formation: The cyclopenta[d]pyrimidine core could be synthesized via cyclocondensation of cyclopentanone derivatives with guanidine analogues, followed by methylation at the 2-position .

  • Piperidine Functionalization: Introduction of the 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl) group might involve nucleophilic substitution between a piperidin-4-ylmethanol derivative and a 4-chloro-6-cyclopropylpyrimidine under Mitsunobu conditions .

  • Coupling Strategies: Suzuki-Miyaura cross-coupling could facilitate the integration of the cyclopropyl group into the pyrimidine ring, as demonstrated in similar H₄ receptor antagonist syntheses .

Physicochemical Properties

Predicted properties derived from structural analogs include:

  • LogP: ~3.1 (indicating moderate lipophilicity)

  • Aqueous Solubility: <1 mg/mL (typical for polycyclic amines)

  • Thermal Stability: Decomposition temperature >250°C (based on cyclopenta[d]pyrimidine derivatives)

Pharmacological Profile

Receptor Affinity and Mechanism

Though direct binding data are unavailable, structural analogs demonstrate histamine H₄ receptor antagonism. The piperidine-pyrimidine pharmacophore is critical for interaction with the orthosteric binding pocket, while the cyclopropane moiety may enhance metabolic stability . Comparative analysis with WO2010072829A1 compounds suggests potential Ki values in the low nanomolar range for aminergic GPCRs .

Metabolic Pathways

In silico predictions (SwissADME) highlight:

  • Primary metabolism via CYP3A4-mediated N-dealkylation of the piperidine ring

  • Phase II conjugation at the pyrimidine nitrogen atoms

  • Moderate blood-brain barrier permeability (logBB ~0.3)

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